molecular formula C12H18BrN3O4 B6985906 Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate

Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate

Cat. No.: B6985906
M. Wt: 348.19 g/mol
InChI Key: ROGNLOUBAYDQNV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a hydroxyethoxy group, and a methylamino group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate typically involves a multi-step process. One common method includes the bromination of a pyrimidine precursor, followed by the introduction of the hydroxyethoxy and methylamino groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl carboxylate group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 5-chloro-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 5-fluoro-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

    Ethyl 5-iodo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

Properties

IUPAC Name

ethyl 5-bromo-4-[2-(2-hydroxyethoxy)ethyl-methylamino]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O4/c1-3-20-12(18)10-14-8-9(13)11(15-10)16(2)4-6-19-7-5-17/h8,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGNLOUBAYDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=N1)N(C)CCOCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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